2-Chlorobenzofuro[2,3-b]pyridine
Overview
Description
2-Chlorobenzofuro[2,3-b]pyridine is a heterocyclic compound that belongs to the class of benzofuro[2,3-b]pyridines. It is characterized by the presence of a chlorine atom at the second position of the benzofuro[2,3-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzofuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methyl 2-(chloromethyl)-3-furoate and salicylonitriles. The reaction is conducted in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) solution at 60°C, producing methyl 2-[(cyanophenoxy)methyl]-3-furoates. These intermediates are then heated with tert-butoxide (t-BuOK) in DMF solution at 65°C to yield the desired benzofuro[2,3-b]pyridine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzofuro[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions to modify its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Cyclization Reactions: Cyclization can be facilitated by using catalysts such as palladium or copper salts.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzofuro[2,3-b]pyridine derivatives, while cyclization reactions can produce polycyclic heterocycles .
Scientific Research Applications
2-Chlorobenzofuro[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studying the interactions of heterocyclic compounds with biological targets, aiding in the development of new drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-Chlorobenzofuro[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown strong binding affinities to enzymes and receptors involved in cancer cell proliferation, such as the serine/threonine kinase AKT1 and estrogen receptor alpha (ERα). These interactions disrupt key cellular signaling pathways, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Benzofuro[2,3-b]pyridine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Furo[2,3-c]pyridine: Contains a furan ring fused to a pyridine ring but lacks the benzene ring, resulting in different electronic properties.
Benzofuro[3,2-c]quinoline: A tricyclic compound with a fused aryl ring, exhibiting unique pharmaceutical activities.
Properties
IUPAC Name |
2-chloro-[1]benzofuro[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO/c12-10-6-5-8-7-3-1-2-4-9(7)14-11(8)13-10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNXIHPAAAXBOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)N=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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